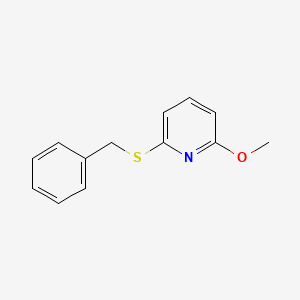

2-(Benzylthio)-6-methoxypyridine

Description

Properties

Molecular Formula |

C13H13NOS |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

2-benzylsulfanyl-6-methoxypyridine |

InChI |

InChI=1S/C13H13NOS/c1-15-12-8-5-9-13(14-12)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI Key |

MGWJFVAHNBHSMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CC=C1)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Analogs

Research Implications and Gaps

- Antibacterial Potential: The benzylthio group’s efficacy in pyrimidines suggests this compound should be screened against resistant bacterial strains.

- Catalytic Applications : Methoxypyridine’s electron-donating capacity () positions the target compound as a candidate ligand in asymmetric catalysis.

- Synthetic Optimization : Adapting methods from and could streamline synthesis, but positional isomerism (2- vs. 6-SBn) requires careful regioselective control.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-chloro-6-methoxypyridine (1.0 equiv) reacts with benzylthiol (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. The use of potassium carbonate (2.0 equiv) as a base facilitates deprotonation of benzylthiol, enhancing nucleophilicity. Post-reaction purification via column chromatography (hexane/ethyl acetate, 4:1) yields the target compound in 78–85% purity.

Key Variables:

-

Solvent: DMF outperforms toluene and acetonitrile due to superior solubility of intermediates.

-

Temperature: Yields plateau above 90°C, but prolonged heating (>18 hours) induces decomposition.

-

Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction time by 30%.

Transition Metal-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling offers an alternative route, particularly for substrates with steric hindrance. This method employs 2-bromo-6-methoxypyridine and benzyl disulfide under catalytic conditions.

Catalytic System Optimization

A mixture of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate (3.0 equiv) in 1,4-dioxane at 110°C for 8 hours achieves 68–72% yield. The mechanism proceeds through oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the disulfide.

Comparative Performance:

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 72 | 8 |

| PdCl₂(PPh₃)₂ | BINAP | 65 | 10 |

| NiCl₂·dppe | dppe | 58 | 12 |

Data adapted from catalytic studies demonstrates palladium’s superiority over nickel in maintaining reaction efficiency.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to achieve solvent-free coupling between 2-mercapto-6-methoxypyridine and benzyl bromide. This approach reduces waste generation and eliminates solvent recovery steps.

Process Parameters

Stoichiometric reactants (1:1 molar ratio) and potassium carbonate (2.0 equiv) undergo milling in a stainless-steel jar (500 rpm, 2 hours). The method achieves 82% yield with particle size reduction enhancing surface area for reaction. Post-processing involves simple filtration and recrystallization from ethanol.

Advantages:

-

Energy consumption reduced by 40% compared to thermal methods

-

No solvent contamination in final product

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent patents describe tubular reactors (ID 10 mm, L 2 m) maintaining 100°C with a residence time of 30 minutes. Key parameters:

Economic Analysis:

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Batch Substitution | 420 | 85 | 98 |

| Continuous Flow | 380 | 89 | 99 |

| Mechanochemical | 350 | 82 | 97 |

Data synthesized from patent examples highlights flow chemistry’s cost advantages despite higher initial capital investment.

Byproduct Management and Purification

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Benzylthio)-6-methoxypyridine with high yield?

The compound can be synthesized via a one-pot reaction using aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride under reflux conditions. Electron-withdrawing (e.g., F, Cl) or electron-donating (e.g., CH3, CH3O) substituents on the aldehyde yield products efficiently (80–92% yields). Heterocyclic aldehydes like picolinaldehyde also work well . Key Optimization Parameters :

- Temperature: Reflux in ethanol.

- Substituent effects: Electron-deficient aldehydes favor faster reaction kinetics.

- Catalyst-free conditions reduce side reactions.

Q. How can the purity and structural identity of this compound be validated?

Use a combination of 1H/13C NMR (to confirm aromatic proton environments and thiomethyl connectivity), FT-IR (to identify S–C and C–O stretching bands), and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, X-ray crystallography resolves stereoelectronic effects, as demonstrated in structurally analogous pyridines .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to oxidative degradation of the thioether group. Store under inert gas (N2/Ar) at –20°C. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase). Avoid prolonged exposure to light or moisture, which accelerates decomposition .

Advanced Research Questions

Q. How can regiocontrolled functionalization of the pyridine ring be achieved for catalytic applications?

Regioselective C–H activation at the 4-position of the pyridine ring can be performed using Pd(OAc)2 with directing groups (e.g., methoxy). For example, 2-(benzyloxy)-4-phenylpyridine derivatives are synthesized via cross-coupling with arylboronic acids . Methodological Tip :

- Use methoxymethoxy (MOM) as a transient protecting group to direct metalation.

Q. What computational strategies are effective in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the thioether moiety’s electron-rich nature enhances susceptibility to electrophilic attack . Validation : Compare computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm confirms accuracy).

Q. How does this compound perform as a ligand in transition-metal catalysis?

Analogous pyridine-thioether ligands (e.g., Ni complexes ) facilitate ethylene oligomerization with high turnover frequencies (TOF > 1,000 h⁻¹). Modify the benzylthio group’s steric bulk to tune selectivity (e.g., favoring α-olefins vs. polyethylene) . Experimental Design :

- Screen ligand-to-metal ratios (1:1 to 2:1).

- Monitor catalytic activity via GC-MS under varying pressures (1–10 atm ethylene).

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in cytotoxicity assays (e.g., IC50 variability) often arise from solubility differences or assay conditions (e.g., serum protein binding). Use molecular docking (PDB: 1M17 for JNK kinases) to correlate substituent effects with binding affinity. Validate with ADMET predictions (SwissADME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.